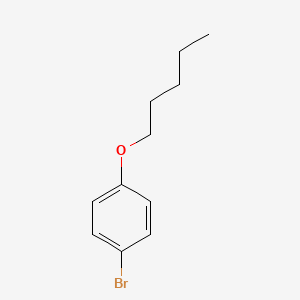

1-Bromo-4-(pentyloxy)benzene

Übersicht

Beschreibung

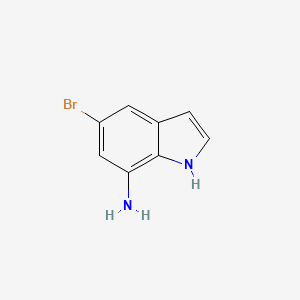

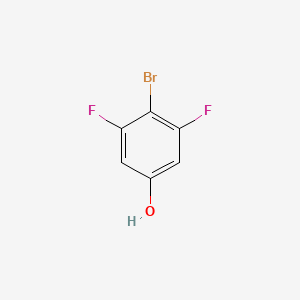

1-Bromo-4-(pentyloxy)benzene is a chemical compound that is part of a broader class of bromobenzene derivatives. These compounds are characterized by a bromine atom attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of the bromine atom makes these compounds highly reactive and useful as intermediates in organic synthesis, particularly in the formation of aryllithium compounds, which are pivotal in various coupling reactions .

Synthesis Analysis

The synthesis of 1-bromo-4-(pentyloxy)benzene and related compounds typically involves halogenation reactions, such as the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of 1-bromo-4-n-pentyl benzene was achieved using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with a purity of 99.3% . This method demonstrates the feasibility of synthesizing bromobenzene derivatives with high purity and yield under optimized conditions.

Molecular Structure Analysis

The molecular structure of bromobenzene derivatives, including 1-bromo-4-(pentyloxy)benzene, is influenced by the steric and electronic effects of the substituents. For example, the presence of bulky alkyl groups can lead to the formation of rotational isomers, as indicated by the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, which show peak coalescence at elevated temperatures . Additionally, the crystal structure of related compounds reveals various intermolecular interactions, such as C–Br...π(arene), C–H...Br, and Br...Br interactions, which significantly affect the solid-state packing .

Chemical Reactions Analysis

Bromobenzene derivatives are versatile in chemical reactions due to the presence of the reactive bromine atom. They can undergo nucleophilic substitution reactions to form aryllithium species, which are useful intermediates in coupling reactions . Furthermore, the effect of the bromine atom and the substituted alkyl chain on the interfacial self-assembly of these compounds has been studied, showing that electrostatic attractions and van der Waals forces play crucial roles in their self-assembly processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-4-(pentyloxy)benzene are influenced by both the bromine atom and the pentyloxy substituent. The bromine atom contributes to the compound's reactivity, while the alkyl chain affects its solubility and phase behavior. For instance, the study of the self-assembly of bromobenzene derivatives on highly oriented pyrolytic graphite (HOPG) surfaces revealed that the molecular structure and functional groups significantly influence the arrangements, highlighting the importance of these properties in understanding the behavior of such compounds at interfaces .

Wissenschaftliche Forschungsanwendungen

Interfacial Self-Assembly Studies

1-Bromo-4-(pentyloxy)benzene and its derivatives have been explored for their self-assembling properties. The research by Li et al. (2012) delved into the self-assemblies of compounds including 1-bromo-4-(pentadecyloxy)benzene on highly oriented pyrolytic graphite. The study highlighted the influence of molecular structure and functional groups on their arrangements, with a focus on the roles of electrostatic attractions and non-covalent interactions in these self-assemblies (Li et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

1-bromo-4-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQRHZDICIFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426881 | |

| Record name | 1-Bromo-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(pentyloxy)benzene | |

CAS RN |

30752-18-2 | |

| Record name | 1-Bromo-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)